molecular formula C19H24ClN3O2S B6674121 N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride

Cat. No.: B6674121
M. Wt: 393.9 g/mol
InChI Key: MRTACVZXVUXPQQ-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-13-8-16(23)15(10-21-13)18(24)22(11-14-2-7-25-12-14)17-9-19(17)3-5-20-6-4-19;/h2,7-8,10,12,17,20H,3-6,9,11H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTACVZXVUXPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)N(CC2=CSC=C2)C3CC34CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride typically involves multiple steps, including the formation of the spirocyclic core, the introduction of the pyridine ring, and the attachment of the thiophen-3-ylmethyl group. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and pyridine derivatives, such as:

  • N-(6-azaspiro[2.5]octan-2-yl)-4-oxo-1H-pyridine-3-carboxamide
  • N-(thiophen-3-ylmethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-6-methyl-4-oxo-N-(thiophen-3-ylmethyl)-1H-pyridine-3-carboxamide;hydrochloride is unique due to its specific combination of a spirocyclic core, a pyridine ring, and a thiophen-3-ylmethyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

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